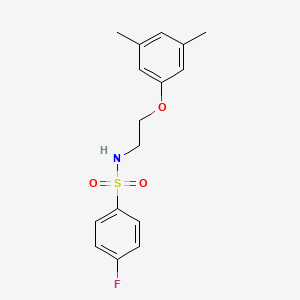

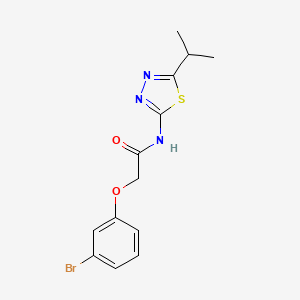

![molecular formula C23H16N2O2 B2797586 17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione CAS No. 19392-46-2](/img/structure/B2797586.png)

17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione” is also known as Abiraterone . It is a potent, irreversible, and selective inhibitor of 17 αhydroxylase/C17,20-lyase (CYP17), an enzyme expressed in testicular, adrenal, and prostatic tumour tissues, to regulate androgen biosynthesis .

Synthesis Analysis

The synthesis of Abiraterone involves a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Molecular Structure Analysis

Abiraterone has the molecular formula C24H31NO and a molecular weight of 349.509 . It is a 3β-sterol that is androsta-5,16-dien-3β-ol substituted at position 17 by a 3-pyridyl group .Chemical Reactions Analysis

Abiraterone is a potent, irreversible, and selective inhibitor of 17 αhydroxylase/C17,20-lyase (CYP17), an enzyme expressed in testicular, adrenal, and prostatic tumour tissues, to regulate androgen biosynthesis . It is used for the treatment of metastatic castration-resistant prostate cancer .Physical And Chemical Properties Analysis

Abiraterone has a molecular weight of 391.55 and a density of 1.14±0.1 g/cm3 (Predicted) . It has a melting point of 227-228 °C (Solv: toluene (108-88-3)) .Scientific Research Applications

Computational Analysis and Crystal Structure

Computational calculations and crystal structure analysis of similar anthracene-based Diels-Alder adducts have been conducted. Studies like these typically involve comparing density functional theory (DFT) optimized geometries to solid-state crystal structures. This approach helps to understand the intermolecular interactions and the accuracy of computational predictions, especially in complex organic compounds like the one (Hillman, Tanski, & Roberts, 2020).

Synthesis and Structure of Macrocycles

The synthesis of pyridine-containing macrocycles and their metal complexes have been explored. Such macrocycles, which include structural elements similar to the compound , can bind various metals, influencing their electronic and structural properties. The crystal structure of these macrocycles, when combined with metals, provides insight into the potential applications of similar compounds in areas like catalysis or material science (Alcock, Balakrishnan, Moore, & Pike, 1987).

Application in Ion-Selective Electrodes

Pyridine-based macrocycles containing nitrogen, oxygen, and sulfur have been studied for their use as ion-selective electrodes. The crystal structures of these compounds give insights into their potential for selective ion transport, which is crucial in sensor technology and separation processes (Casabó, Escriche, Alegret, Jaime, Pérez-Jiménez, Rius, Molins, Miravitlles, Teixidor, & Mestres, 1991).

Chemical Synthesis and Potential Applications

The reaction of pyridine derivatives with other compounds to produce tricyclic adducts indicates the potential for chemical synthesis in creating new compounds with unique properties. This process may lead to the development of new materials or pharmaceuticals (Obrech, Schönholzer, Jenny, Prewo, & Heimgartner, 1988).

Future Directions

The development of new methods for the synthesis of Abiraterone which allow to obtain the target products in one synthetic stage with high yields is an urgent task . The use of microwave-assisted organic reactions using dry media has been suggested as a potential method due to its simplicity in operation, greater selectivity, and rapid synthesis of a variety of heterocyclic compounds .

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme 17α-hydroxylase/C17,20-lyase (CYP17) . This enzyme is expressed in the testes, adrenal glands, and prostate tumor tissues and is essential for the biosynthesis of androgens .

Mode of Action

The compound acts as an androgen synthesis inhibitor, capable of inhibiting CYP17 . It is converted into its active form in the body, which then binds to CYP17 and inhibits its activity . This prevents the conversion of pregnenolone and progesterone to their respective 17α-hydroxy derivatives .

Biochemical Pathways

By inhibiting CYP17, the compound disrupts the androgen biosynthesis pathway. This leads to a decrease in the production of androgens in the testes, adrenal glands, and prostate tumor tissues . As a result, the growth of prostate cancer cells, which requires androgens, is inhibited .

Result of Action

The inhibition of androgen production results in the suppression of prostate cancer cell growth . This is because these cells require androgens for their growth . Therefore, the compound has potential therapeutic effects in the treatment of prostate cancer .

properties

IUPAC Name |

17-pyridin-3-yl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O2/c26-22-20-18-14-7-1-2-8-15(14)19(17-10-4-3-9-16(17)18)21(20)23(27)25(22)13-6-5-11-24-12-13/h1-12,18-21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUBZRGDLLXHNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CN=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

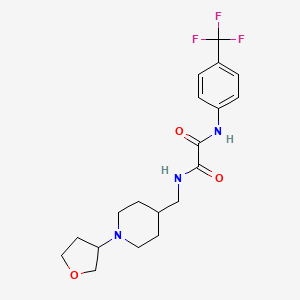

![Methyl 2-(2-(4-chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2797503.png)

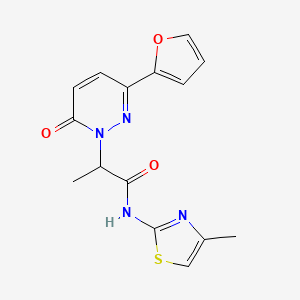

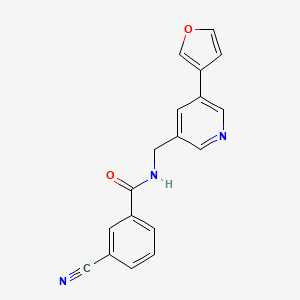

![(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2797505.png)

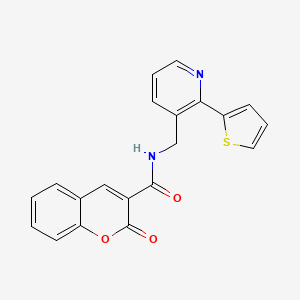

![N-[4-(Difluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2797506.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2797511.png)

![6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B2797513.png)

![Ethyl 2-methyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxypropanoate](/img/structure/B2797523.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2797524.png)

![2-Cyclopentyl-1-oxo-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2797525.png)